molecular formula C17H29BN2O3 B13982843 1-(Oxan-2-yl)-3-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

1-(Oxan-2-yl)-3-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Cat. No.: B13982843
M. Wt: 320.2 g/mol
InChI Key: ATKJZFSGVJVVCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Oxan-2-yl)-3-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is a heterocyclic compound that features a pyrazole ring substituted with an oxan-2-yl group, a propan-2-yl group, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxan-2-yl)-3-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with Oxan-2-yl Group: The oxan-2-yl group can be introduced via nucleophilic substitution reactions.

    Introduction of the Propan-2-yl Group: This can be achieved through alkylation reactions using appropriate alkyl halides.

    Attachment of the 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl Group: This step typically involves the use of boronic acid derivatives and coupling reactions such as the Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Oxan-2-yl)-3-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides for nucleophilic substitution, and electrophiles like acyl chlorides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of pyrazoline derivatives.

Scientific Research Applications

1-(Oxan-2-yl)-3-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole has several scientific research applications:

    Organic Synthesis: It can be used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound may serve as a precursor for the development of new pharmaceuticals with potential therapeutic effects.

    Material Science: It can be utilized in the design and synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Oxan-2-yl)-3-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, whether in organic synthesis or medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • 1-(Tetrahydropyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Uniqueness

1-(Oxan-2-yl)-3-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C17H29BN2O3

Molecular Weight

320.2 g/mol

IUPAC Name

1-(oxan-2-yl)-3-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C17H29BN2O3/c1-12(2)13-11-14(18-22-16(3,4)17(5,6)23-18)20(19-13)15-9-7-8-10-21-15/h11-12,15H,7-10H2,1-6H3

InChI Key

ATKJZFSGVJVVCI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C3CCCCO3)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.